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molecular formula C17H27N3O2 B8396650 tert-Butyl 4-(3-amino-4-methylbenzyl)piperazine-1-carboxylate

tert-Butyl 4-(3-amino-4-methylbenzyl)piperazine-1-carboxylate

Cat. No. B8396650
M. Wt: 305.4 g/mol
InChI Key: ACRBQEDCBONOLX-UHFFFAOYSA-N
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Patent
US06555541B1

Procedure details

To crude 4-(4-methyl-3-nitro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester (3.5 g) in EtOH/water (60 ml, 1:1) was added iron powder (4 g) and solid NH4Cl (4 g) and the mixture heated to reflux temperature for 1.5 hr. After cooling to room temperature the reaction was filtered through Celite and the filter cake washed with further EtOH. The majority of the solvent was removed in vacuo before addition of ethyl acetate and aqueous K2CO3. The organic layer was separated, washed with brine, dried (Na2SO4) and concentrated, to leave an oil that was triturated with isohexanes to afford a pale brown solid (3 g).
Name
4-(4-methyl-3-nitro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
EtOH water
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[C:17]([N+:22]([O-])=O)[CH:16]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[NH4+].[Cl-]>CCO.O.[Fe]>[C:1]([O:5][C:6]([N:8]1[CH2:9][CH2:10][N:11]([CH2:14][C:15]2[CH:20]=[CH:19][C:18]([CH3:21])=[C:17]([NH2:22])[CH:16]=2)[CH2:12][CH2:13]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
4-(4-methyl-3-nitro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester
Quantity
3.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CC1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
4 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
EtOH water
Quantity
60 mL
Type
solvent
Smiles
CCO.O
Name
Quantity
4 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 1.5 hr
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
was filtered through Celite
WASH
Type
WASH
Details
the filter cake washed with further EtOH
CUSTOM
Type
CUSTOM
Details
The majority of the solvent was removed in vacuo before addition of ethyl acetate and aqueous K2CO3
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to leave an oil that
CUSTOM
Type
CUSTOM
Details
was triturated with isohexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CC1=CC(=C(C=C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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